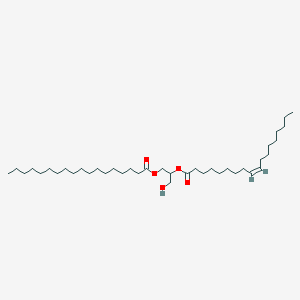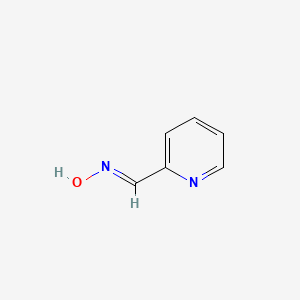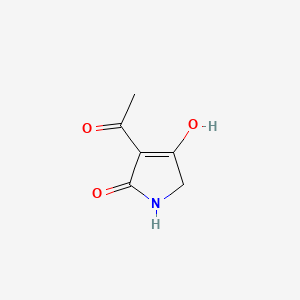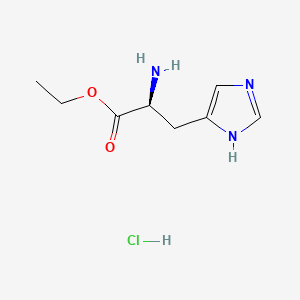
1-Stearoyl-2-oleoylglycerol
Vue d'ensemble
Description
1-Stearoyl-2-oleoylglycerol is a 1,2-diglyceride with stearoyl and oleoyl as the acyl groups . It is a Saccharomyces cerevisiae metabolite and a human metabolite . The molecular formula is C39H74O5 . It contains a total of 117 bonds, including 43 non-H bonds, 3 multiple bonds, 37 rotatable bonds, 3 double bonds, 2 esters (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
Polymorphic transformations in two saturated-unsaturated mixed acid triacylglycerols, SOS (sn-1,3-distearoyl-2-oleoylglycerol) and OSO (sn-1,3-dioleoyl-2-stearoylglycerol), have been studied by FT-IR spectroscopy using deuterated specimens in which stearoyl chains are fully de-uterated . Another study used X-Ray diffraction and differential scanning calorimetry to analyze the phase behavior of 2-oleoyl-1-palmitoyl-3-stearoyl-rac-glycerol (POS) and 2-linoleoyl-1-palmitoyl-3-stearoyl-rac-glycerol (PLS) binary mixtures .Molecular Structure Analysis
The molecular structure of this compound includes 117 bonds in total, 43 non-H bonds, 3 multiple bonds, 37 rotatable bonds, 3 double bonds, 2 ester(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .Chemical Reactions Analysis
The phase behavior of 2-oleoyl-1-palmitoyl-3-stearoyl-rac-glycerol (POS) and 2-linoleoyl-1-palmitoyl-3-stearoyl-rac-glycerol (PLS) binary mixtures was analyzed using X-Ray diffraction and differential scanning calorimetry . The mixtures were analyzed after rapid cooling to −15 °C and after 96 h of storage at 30 °C .Physical and Chemical Properties Analysis
This compound is a high-melting symmetrical monounsaturated triacylglycerol (Hm-SMT) found in cocoa butter improver (CBI). These triacylglycerols help to increase the hardness of chocolate products in tropical climates . The tailored stearins could be used as ideal CBI .Safety and Hazards
Orientations Futures
The development of retardation techniques against phase separation is expected . This is because an immiscible phase was formed in the binary mixtures of symmetric saturated-oleic-saturated TAGs and asymmetric oleic–oleic-saturated TAGs, of both racemic and optically active types . This result stands in contrast to mixtures of SOS–OSO (1,3-dioleoyl-2-stearoyl-glycerol), SOS–SSO (1,2-distearoyl-3-oleoyl-rac-glycerol), POP–OPO (1,3-dioleoyl-2-palmitoyl-glycerol), and POP–PPO (1,2-dipalmitoyl-3-oleoyl-rac-glycerol), all of which exhibited molecular-compound-forming behavior with molecular compound crystals at an equal ratio of the binary mixtures .
Propriétés
IUPAC Name |
[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,37,40H,3-17,19,21-36H2,1-2H3/b20-18- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEPUUXWQQNLGN-ZZEZOPTASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310187 | |
| Record name | 1-Stearoyl-2-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21059-30-3 | |
| Record name | 1-Stearoyl-2-oleoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21059-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Stearoyl-2-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/no-structure.png)


![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B3421198.png)


![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B3421228.png)




